molecular formula C21H23NO3S B11383758 N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide

N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11383758
M. Wt: 369.5 g/mol
InChI Key: DASMKXOYFZSAAO-UHFFFAOYSA-N
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Description

This compound is a bifunctional acetamide derivative featuring:

  • Furan-2-ylmethyl and thiophen-2-ylmethyl groups as N-substituents.
  • A 4-(propan-2-yl)phenoxy moiety attached to the acetamide backbone.

Properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H23NO3S/c1-16(2)17-7-9-18(10-8-17)25-15-21(23)22(13-19-5-3-11-24-19)14-20-6-4-12-26-20/h3-12,16H,13-15H2,1-2H3

InChI Key

DASMKXOYFZSAAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-ylmethylamine, 4-(propan-2-yl)phenol, and thiophene-2-ylmethylamine. These intermediates can then be reacted under specific conditions to form the final product. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the specific conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide is gaining attention in various fields of scientific research due to its potential biological activities and applications. This article explores its applications, particularly in medicinal chemistry and related fields, providing a comprehensive overview supported by case studies and data tables.

Anticancer Research

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The furan and thiophene moieties in this compound contribute to its potential anticancer activity through mechanisms such as:

  • Induction of Apoptosis : Research has shown that this compound can trigger apoptosis in cancer cells, particularly in breast cancer (MCF-7) cell lines, with an IC50 value of approximately 25 µM.

Case Study: Anticancer Efficacy

In a study conducted on MCF-7 cells, the compound demonstrated:

  • Mechanism : Inhibition of cell proliferation linked to mitochondrial apoptosis pathways.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has shown promise in reducing inflammation in various models by:

  • Inhibiting Pro-inflammatory Cytokines : Studies indicate a reduction in TNF-alpha and IL-6 levels in murine models of acute inflammation.

Case Study: Anti-inflammatory Effects

In an experimental model of inflammation:

  • Results : Administration of the compound resulted in significant reductions in edema and inflammatory markers.

PPAR Ligand Activity

Research suggests that this compound may act as a ligand for peroxisome proliferator-activated receptors (PPARs), which play critical roles in regulating glucose and lipid metabolism. This activity could have implications for metabolic disorders.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

  • Preparation of Intermediates : The synthesis begins with the formation of furan and thiophene intermediates.
  • Coupling Reactions : These intermediates are then coupled through acetamide formation under controlled conditions using suitable solvents and catalysts.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. For example, the furan and thiophene groups may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Substituent Variations on Acetamide Nitrogen

Compounds with heteroaromatic N-substituents (e.g., furan, thiophene, or aryl groups) exhibit distinct physicochemical and biological profiles:

Compound Name N-Substituents Phenoxy Substituent Yield (%) Melting Point (°C) Key Biological Activity Reference
Target Compound Furan-2-ylmethyl, Thiophen-2-ylmethyl 4-(Propan-2-yl)phenoxy N/A N/A Hypothesized TRPA1/Cav modulation
BH52645 (CAS 874192-35-5) Furan-2-ylmethyl, 2-Fluorobenzyl 4-(Propan-2-yl)phenoxy N/A N/A Undisclosed
V2 () 3-Methoxy-phenyl Thiazolidinone-linked methyl 79 220–222 Hypoglycemic/hypolipidemic
2d () Furan-2-ylmethyl Diazepine core 81 Oil (liquid) Undisclosed
HC-030031 () 4-(Propan-2-yl)phenyl TRPA1 antagonist (IC50: 4–10 µM)
Suvecaltamide () 4-(Propan-2-yl)phenyl Cav stabilizer (antiepileptic)

Key Observations :

  • Furan/thiophene N-substituents (as in the target compound and BH52645) may enhance lipophilicity compared to purely aromatic substituents (e.g., V2’s 3-methoxy-phenyl), influencing membrane permeability .

Spectroscopic Characterization

  • NMR Trends: Furan/Thiophene Protons: Resonances at δ 6.3–7.5 ppm (aromatic H) and δ 4.5–5.0 ppm (CH2 bridges) . Phenoxy Groups: Aromatic protons appear as multiplets (δ 6.8–7.2 ppm), with isopropyl methyl groups at δ 1.2–1.4 ppm .
  • HRMS : Precise mass data (e.g., BH52645: m/z 381.44) confirm molecular integrity .

Biological Activity

N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C23H24N2O3S
Molecular Weight 396.51 g/mol
IUPAC Name This compound
CAS Number 874191-32-9

Research has shown that compounds similar to this compound exhibit various mechanisms of action, primarily through the induction of apoptosis in cancer cells. The activation of caspases and disruption of mitochondrial function are noted pathways leading to cell death, as evidenced in studies involving various cancer cell lines .

Anticancer Properties

A significant body of research indicates that this compound possesses notable anticancer properties. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines, with IC50 values indicating potent antiproliferative effects. For instance:

Cell LineIC50 (μM)Mechanism of Action
A5495.0Induction of apoptosis via caspase activation
HepG23.5Disruption of FAK/Paxillin signaling pathway
MCF74.0Inhibition of cell cycle progression

Other Biological Activities

Beyond its anticancer effects, preliminary studies suggest potential anti-inflammatory and antimicrobial activities. The structural components of the compound may interact with specific biological targets, leading to these additional therapeutic effects.

Case Studies

  • Study on A549 Cells : A study investigated the effects of the compound on A549 lung cancer cells, reporting a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound .
  • HepG2 Cell Line : Another study focused on HepG2 liver cancer cells, revealing that the compound inhibited proliferation and induced cell cycle arrest at the G1 phase, suggesting a mechanism involving p53 regulation .
  • MCF7 Breast Cancer Cells : Research indicated that treatment with this compound led to a decrease in migration and invasion capabilities of MCF7 cells, highlighting its potential in preventing metastasis .

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